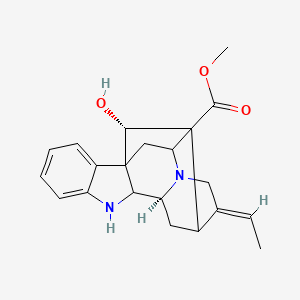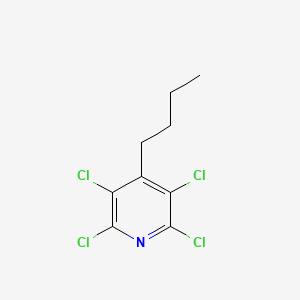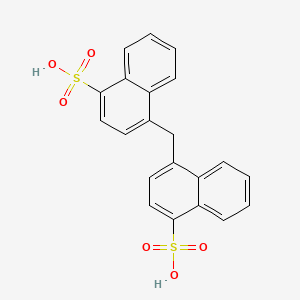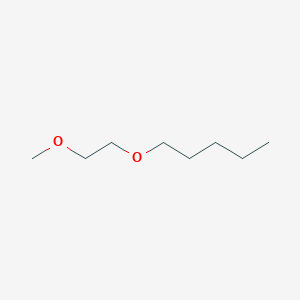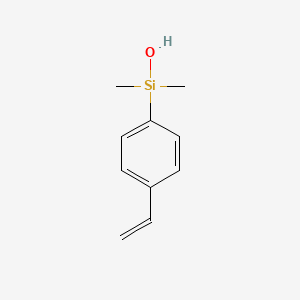
(4-Ethenylphenyl)(dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenyl)(dimethyl)silanol is an organosilicon compound with the molecular formula C10H14OSi. It is also known as (4-vinylphenyl)dimethylsilanol. This compound features a silicon atom bonded to a hydroxyl group, two methyl groups, and a phenyl group substituted with a vinyl group at the para position. The presence of the vinyl group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Ethenylphenyl)(dimethyl)silanol can be synthesized through several methods:
Hydrosilylation Reaction: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with dimethyldichlorosilane, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Ethyl-substituted silanols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(4-Ethenylphenyl)(dimethyl)silanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (4-ethenylphenyl)(dimethyl)silanol involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a phenyl and vinyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Dimethylsilanediol: Contains two methyl groups and two hydroxyl groups.
Uniqueness
(4-Ethenylphenyl)(dimethyl)silanol is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organosilicon compounds .
Propiedades
Número CAS |
17887-73-9 |
|---|---|
Fórmula molecular |
C10H14OSi |
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)-hydroxy-dimethylsilane |
InChI |
InChI=1S/C10H14OSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8,11H,1H2,2-3H3 |
Clave InChI |
GMEGVVRMLAUJHX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


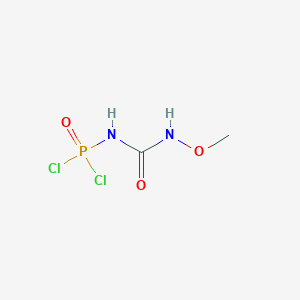

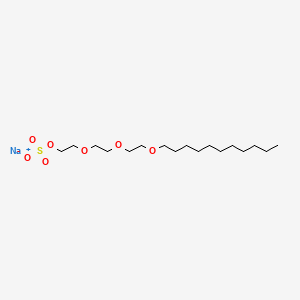
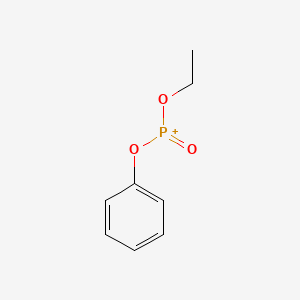


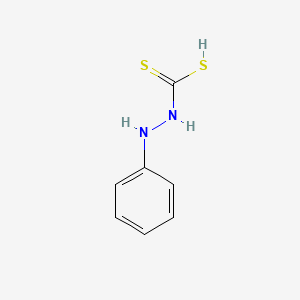

![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
